Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-(4-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPZHIBSDBLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research indicates that derivatives of piperazine compounds, including ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate, may act as antagonists at muscarinic receptors, which are implicated in various neurological disorders. For instance, studies have shown that these compounds can modulate neurotransmitter activity, potentially providing therapeutic effects for conditions such as Alzheimer's disease and schizophrenia .
2. Antidepressant Activity
The compound's interaction with serotonin receptors suggests it may exhibit antidepressant properties. Research has demonstrated that similar piperazine derivatives can influence serotonin pathways, leading to mood enhancement and anxiety reduction .
3. Anticancer Potential
Some studies have explored the anticancer properties of piperazine derivatives. This compound has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
Case Study 1: Muscarinic Receptor Modulation
A study published in the Journal of Medicinal Chemistry investigated the efficacy of piperazine derivatives in modulating muscarinic receptors. The findings indicated that compounds similar to this compound demonstrated significant receptor binding affinity and selectivity, suggesting their potential use in treating cognitive impairments associated with neurodegenerative diseases .
Case Study 2: Antidepressant Effects
In a preclinical model assessing the antidepressant effects of various piperazine compounds, this compound was shown to significantly reduce depressive-like behaviors in rodents. The study highlighted its mechanism involving serotonin receptor modulation, supporting its potential as an antidepressant candidate .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Key Observations :
- Cyclopropane vs. Carbamoyl Ethyl : F43 () replaces the carbamoyl-ethyl chain with a cyclopropane-carbonyl group, reducing yield (73.3% vs. 95%) and altering physical state (oil vs. crystalline solid). The cyclopropane may introduce steric hindrance, affecting reactivity .
- Carbamothioyl vs. Carbamoyl : The sulfur atom in ’s compound increases lipophilicity (logP ~2.5 vs. ~1.8 for the target), which may influence membrane permeability .
Positional Isomerism and Electronic Effects
Table 2: Fluorophenyl Positional Isomers
Key Observations :
- The 4-fluorophenyl group in the target compound likely enhances electronic interactions with receptors (e.g., sigma receptors in ) due to para-substitution, whereas 2-fluorophenyl isomers () may disrupt binding via ortho-effects .
Table 3: Comparative Bioactivity Data
Key Observations :
- The target compound’s moderate bioactivity (8.96%) in growth modulation assays () contrasts with sigma ligands like (+)pentazocine, which regulate dopamine release at nM concentrations . Structural complexity (e.g., morpholinoquinazoline in ) may enhance kinase targeting but reduce synthetic accessibility .
Biological Activity
Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C15H21FN2O2
- IUPAC Name : this compound
- CAS Number : 12679858
This compound features a piperazine core, a common scaffold in drug design, which contributes to its biological activity.
The mechanism through which this compound exerts its effects is primarily related to its interaction with various receptors in the central nervous system (CNS). It has been noted for its potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. This compound has shown promise in preclinical models as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating mood disorders .
Antitumor Activity
Several studies have explored the antitumor properties of piperazine derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for the development of new antimicrobial agents .
Study 1: Antidepressant Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers investigated the behavioral effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at optimal doses, correlating with serotonin receptor modulation .
Study 2: Antitumor Efficacy
A recent investigation assessed the compound's efficacy against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study reported an IC50 value of approximately 12 µM for MCF-7 cells, suggesting that the compound may inhibit tumor growth through apoptosis induction mechanisms .
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate?
- Methodology :
- Stepwise functionalization : Begin with 1-(4-fluorobenzyl)piperazine as a precursor. React with ethyl chloroformate under basic conditions (e.g., DCM with N,N-diisopropylethylamine) to introduce the carboxylate group .
- Carbamoylation : Use 3-chloropropionyl chloride to form the carbamoyl ethyl side chain. Monitor reaction progress via TLC and purify intermediates via crystallization (e.g., with Et2O) or flash chromatography .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of base) and temperature (0–20°C) to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Key techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). For example, the piperazine ring protons resonate at δ 2.47–3.82 ppm, while aromatic protons from the 4-fluorophenyl group appear at δ 7.00–7.32 ppm .
- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C 65.00% vs. C 65.15%) .
- MALDI-TOF MS : Confirm molecular weight using matrix-assisted laser desorption ionization (e.g., [M+H]<sup>+</sup> at m/z 569.2) .
Q. How to assess the compound’s stability under varying storage conditions?
- Protocol :
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures.
- Solubility profiling : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) to identify optimal storage solvents .
- Hydrolytic resistance : Expose to aqueous buffers (pH 4–9) at 37°C for 48 hours and analyze via HPLC for degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Approach :
- Core modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., 4-chlorophenyl) or electron-withdrawing groups to alter receptor binding .
- Side-chain tuning : Substitute the carbamoyl ethyl group with sulfonamide or thiocarbamoyl moieties to modulate lipophilicity and bioavailability .
- Enzyme inhibition assays : Test modified analogs against target enzymes (e.g., kinases, acetylcholinesterase) using fluorescence polarization or radiometric assays .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Case example :
- Contradiction : Discrepancies in reported IC50 values for kinase inhibition.
- Resolution :
Reproduce assays : Use standardized protocols (e.g., ATP concentration, buffer pH).
Validate compound identity : Cross-check NMR and HRMS data with published spectra .
Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC if asymmetric centers are present .
Q. How to design experiments for studying interactions with biological macromolecules?
- Methodological framework :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., tyrosine kinase receptors) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Co-crystallize the compound with its target protein (e.g., PI3Kγ) to resolve atomic-level interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
